3-amino-N-isobutylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWZQGUCOQSFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393808 | |
| Record name | 3-amino-N-isobutylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81882-64-6 | |
| Record name | 3-amino-N-isobutylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino N Isobutylbenzamide and Its Advanced Analogues
Established Synthetic Pathways for 3-Amino-N-isobutylbenzamide
The primary methods for synthesizing this compound are direct amidation and reduction of a corresponding nitro compound.
The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. nih.gov
A principal route to this compound involves the direct coupling of 3-aminobenzoic acid with 2-methylpropan-1-amine (isobutylamine). This reaction is facilitated by peptide coupling reagents that activate the carboxylic acid group, enabling nucleophilic attack by the amine. youtube.com
Commonly used coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions such as racemization. bachem.com Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium-based reagents like PyBrop (Bromotripyrrolidinophosphonium hexafluorophosphate) are also highly effective, known for their high reactivity and good yields. bachem.comuni-kiel.de The choice of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction without interfering with the coupling process. uni-kiel.de
Table 1: Common Peptide Coupling Reagents and Their Roles
| Reagent/Additive | Class | Function |
|---|---|---|
| EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) | Carbodiimide | Activates the carboxylic acid to form an O-acylisourea intermediate, which is reactive towards amines. bachem.com |
| HOBt (1-Hydroxybenzotriazole) | Additive | Reacts with the activated acid to form an active ester, reducing the risk of racemization and improving yield. bachem.com |
| HATU | Uronium | A highly reactive reagent that forms an activated ester, leading to efficient amide bond formation. peptide.com |
| PyBrop | Phosphonium | Used for challenging couplings due to its high reactivity, though it can sometimes lead to side reactions. bachem.com |
| DIPEA (N,N-Diisopropylethylamine) | Base | A non-nucleophilic tertiary amine used to scavenge protons generated during the reaction. uni-kiel.de |
The reaction is typically carried out in polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) at room temperature. The selection of the specific coupling reagent and conditions can be optimized to maximize the yield and purity of the final product.
Beyond standard peptide coupling, other methods can be employed for amidation. One classic approach involves converting the carboxylic acid (3-aminobenzoic acid) into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 3-aminobenzoyl chloride can then react readily with isobutylamine (B53898). However, this method can be harsh and may not be suitable for sensitive substrates. Another strategy is the use of triazine-based coupling reagents, such as DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which have proven effective for amide bond formation, even in aqueous or alcoholic solutions. bachem.com
An alternative and widely used synthetic route begins with a nitro-substituted precursor, 3-nitro-N-isobutylbenzamide. The final step is the reduction of the nitro group to the primary amine of the target compound. This two-step process involves first the amidation of 3-nitrobenzoic acid with isobutylamine, followed by the reduction of the nitro group. The initial amidation proceeds similarly to the methods described above.
The reduction of the nitro group can be achieved using various methods:
Catalytic Hydrogenation: This is a common and clean method involving hydrogen gas (H₂) and a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is typically performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.
Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Another common reagent is tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate.
The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. Catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions.
Amide Coupling Procedures for this compound
Divergent Synthetic Strategies for Advanced this compound Analogues and Derivatives
The core structure of this compound serves as a versatile scaffold for creating a library of advanced analogues and derivatives. mdpi.com These modifications are crucial for structure-activity relationship (SAR) studies in various research contexts. mdpi.comnih.gov
Modifying the aromatic ring is a key strategy for generating structural diversity. This can involve introducing various substituents at different positions on the phenyl ring. For example, starting with differently substituted 3-aminobenzoic acids (e.g., 4-chloro-3-aminobenzoic acid or 5-methoxy-3-aminobenzoic acid) allows for the synthesis of analogues with altered electronic and steric properties.
Furthermore, the amino group on the ring can be used as a synthetic handle for further derivatization. For example, it can be acylated, alkylated, or used to form heterocyclic structures like benzimidazoles, expanding the chemical space of the derived compounds. mdpi.com
Table 2: Examples of Strategic Modifications for Analogue Synthesis
| Modification Strategy | Starting Material Example | Resulting Analogue Type |
|---|---|---|
| Ring Substitution | 4-Fluoro-3-nitrobenzoic acid | A fluoro-substituted this compound analogue. |
| Ring System Replacement | 5-Aminopyridine-3-carboxylic acid | A pyridyl analogue of this compound. |
| Amino Group Derivatization | This compound | N-acylated or N-alkylated derivatives at the 3-amino position. |
These divergent strategies enable the systematic exploration of the chemical space around the this compound core, facilitating the development of novel compounds for various scientific applications.
Derivatization at the Amino Group of this compound
The amino group at the 3-position of the benzamide (B126) ring in this compound serves as a versatile handle for a variety of chemical transformations. These modifications are crucial for developing advanced analogues with tailored properties. Key derivatization strategies include N-acylation, N-alkylation, and the formation of Schiff bases.
N-Acylation: The reaction of the primary amino group with acylating agents such as acid chlorides or anhydrides is a straightforward method to introduce a range of substituents. This reaction, a form of nucleophilic acyl substitution, typically proceeds under basic conditions to neutralize the acid byproduct. For instance, the reaction with an acid chloride requires two equivalents of the amine, where one acts as the nucleophile and the second as a base. youtube.com Alternatively, a non-nucleophilic base like pyridine (B92270) can be used. A variety of acyl groups, including aliphatic and aromatic moieties, can be introduced, allowing for the synthesis of a diverse library of N-acylated analogues. A general scheme for the N-acylation of this compound is presented below.
N-Alkylation: The introduction of alkyl groups onto the 3-amino moiety can be achieved through several methods. One common approach involves reductive amination, where the amino group reacts with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated product. Another method is the direct alkylation using alkyl halides, although this can sometimes lead to over-alkylation. More advanced and controlled methods include the "borrowing hydrogen" approach, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, offering an atom-economical and environmentally benign alternative. researchgate.net For example, palladium (II) pincer complexes have demonstrated high efficiency in the N-alkylation of various benzamides with alcohols, yielding the desired products in good to excellent yields. researchgate.net
Schiff Base Formation: The condensation of the 3-amino group with various aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This reversible reaction is typically catalyzed by an acid or a base and involves the removal of water to drive the equilibrium towards the product. The resulting Schiff bases can be valuable intermediates for further transformations or can be the target molecules themselves, as the imine bond can be crucial for certain biological activities.
The following table summarizes key derivatization reactions at the amino group, based on methodologies applied to similar aminobenzamide scaffolds.
Structural Modifications at the N-isobutyl Moiety
Modification of the N-isobutyl group of this compound allows for the exploration of the chemical space around the amide nitrogen, which can significantly influence the molecule's physicochemical properties and biological interactions. These modifications can range from simple homologation or isomerization to the introduction of more complex cyclic or functionalized moieties.
A primary strategy for modifying this part of the molecule involves the initial synthesis of 3-nitrobenzoyl chloride, which can then be reacted with a wide variety of primary or secondary amines to generate a library of N-substituted-3-nitrobenzamides. Subsequent reduction of the nitro group provides the corresponding 3-amino-N-substituted-benzamide analogues. This approach allows for the introduction of diverse N-substituents, including:
Linear and Branched Alkyl Chains: Replacing the isobutyl group with other alkyl chains of varying length and branching (e.g., n-propyl, isopropyl, tert-butyl, neopentyl) can modulate lipophilicity and steric bulk.
Cyclic and Heterocyclic Systems: The use of cyclic amines like piperidine (B6355638) or morpholine, or heterocyclic amines, can introduce conformational constraints and potential new interaction sites. researchgate.net
Aromatic and Arylalkyl Groups: Amines such as aniline (B41778) or benzylamine (B48309) can be used to incorporate aromatic rings, which may engage in pi-stacking or other specific interactions.
Recent advances in synthetic methodology have provided novel ways to directly modify the N-alkyl group of amides. For example, a deoxygenative photochemical alkylation of secondary amides has been developed. nih.gov This method allows for the conversion of secondary N-alkyl amides into α-substituted secondary amines, suggesting a potential route to functionalize the isobutyl group at the α-position. nih.gov
The table below outlines synthetic approaches for creating N-substituted benzamide derivatives, which are applicable for modifying the N-isobutyl moiety of this compound.
Stereoselective Synthetic Approaches for Chiral this compound Analogues
The introduction of chirality into analogues of this compound can lead to compounds with enhanced potency and selectivity. Stereoselective synthesis aims to control the formation of stereocenters, either on the N-alkyl moiety, the acyl chain, or on substituents attached to the aromatic ring.
One powerful strategy is the use of chiral catalysts. For example, a rhodium and chiral squaramide co-catalyzed carbene N-H insertion reaction has been shown to be highly effective for the enantioselective N-alkylation of primary amides. nih.gov This method allows for the rapid synthesis of chiral amides with high yields and excellent enantioselectivity. nih.gov Another approach involves biocatalysis, where enzymes are used to catalyze stereoselective transformations. Imine reductases (IREDs) have been successfully employed for the asymmetric synthesis of N-substituted α-amino esters from α-ketoesters and amines, achieving high conversions and excellent enantioselectivity for both enantiomers. nih.gov
The synthesis of axially chiral benzamides has also been achieved using planar chiral (arene)chromium complexes. nih.gov This method involves ortho-lithiation of an enantiomerically pure planar chiral complex, followed by quenching with an electrophile to create an axially chiral product. nih.gov Furthermore, enantioselective oxidative cyclization of N-allyl benzamides, using a chiral iodoarene catalyst, can produce highly enantioenriched oxazolines, which are valuable chiral building blocks. chemrxiv.org These methods highlight the diverse strategies available for accessing chiral analogues.
The table below details various stereoselective synthetic methods applicable to the synthesis of chiral this compound analogues.
Process Optimization and Scalability Considerations in this compound Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. A key step in the synthesis is the reduction of a 3-nitrobenzamide (B147352) precursor. The catalytic hydrogenation of aromatic nitro compounds is a widely used industrial process, and its optimization is critical.
Catalyst Selection and Optimization: The choice of catalyst for the hydrogenation of the 3-nitro group is paramount. While noble metal catalysts (e.g., platinum, palladium on carbon) are effective, their cost can be a factor on a large scale. mdpi.com Non-noble metal catalysts are also an option. A significant challenge in this reduction is the potential accumulation of hazardous hydroxylamine (B1172632) intermediates. google.com It has been found that the addition of catalytic amounts of vanadium compounds can almost completely prevent the accumulation of these intermediates, leading to a purer product with fewer azo or azoxy byproducts. google.com This also results in a faster hydrogenation, particularly in the final phase. google.com The use of additives like dimethylaminopyridine (DMAP) has also been shown to enhance the conversion of nitrobenzene (B124822) and the selectivity towards the desired product. mdpi.com
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and solvent is crucial for maximizing yield and minimizing reaction time. Catalytic hydrogenations are typically carried out at elevated temperatures (ranging from 20-200°C) and hydrogen pressures. google.com The choice of solvent is also important, with polar protic solvents like ethanol and methanol (B129727) often being used. researchgate.net Microwave-assisted synthesis has been explored as a method to accelerate reactions and potentially improve the properties of nanocatalysts. researchgate.net
The following table summarizes key considerations for the process optimization and scalability of this compound synthesis.
Structural Elucidation and Advanced Spectroscopic Analysis of 3 Amino N Isobutylbenzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The analysis of 3-amino-N-isobutylbenzamide would involve a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques to establish connectivity and assign specific resonances.
Proton NMR (¹H NMR) Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the protons of the isobutyl group, the amine (-NH₂) protons, and the amide (N-H) proton. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide critical information for assigning these protons to their respective positions in the structure.
Expected ¹H NMR Data for this compound No experimental data is publicly available in the searched resources. The following table is a representation of the expected signals.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Aromatic region | m | 4H | Ar-H |
| Amide region | br s | 1H | -NH- |
| Amine region | br s | 2H | -NH₂ |
| Aliphatic region | t | 2H | -CH₂- |
| Aliphatic region | m | 1H | -CH- |
| Aliphatic region | d | 6H | -CH₃ |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its electronic environment. The spectrum would be expected to show signals for the carbonyl carbon of the amide, the aromatic carbons of the benzene ring, and the aliphatic carbons of the isobutyl group.
Expected ¹³C NMR Data for this compound No experimental data is publicly available in the searched resources. The following table is a representation of the expected signals.
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~168 | C=O (Amide) |
| Aromatic region | Ar-C |
| Aliphatic region | -CH₂- |
| Aliphatic region | -CH- |
| Aliphatic region | -CH₃ |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would be crucial for establishing the connectivity within the isobutyl group by showing correlations between the -CH₂-, -CH-, and -CH₃ protons. It would also help in assigning the coupled protons on the aromatic ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). Each cross-peak in an HSQC spectrum indicates a direct bond between a specific proton and a specific carbon. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. nih.gov
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Determination
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS would first provide the retention time from the GC column, which is a characteristic property of the compound under specific chromatographic conditions. The subsequent mass spectrum would show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule, showing characteristic fragments resulting from the cleavage of specific bonds. For this compound, expected fragmentation would involve the loss of the isobutyl group, cleavage of the amide bond, and fragmentation of the aromatic ring.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, with a molecular formula of C₁₁H₁₆N₂O, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Characterization
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, the expected vibrational modes can be predicted by analyzing its core components: a benzene ring substituted with an amino group and an N-isobutylbenzamide moiety.
The IR and Raman spectra are anticipated to be dominated by vibrations characteristic of the primary amine (-NH₂), the secondary amide (-CONH-), the aromatic ring, and the isobutyl group. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3400-3250 cm⁻¹ region. researchgate.net The secondary amide group will exhibit a characteristic N-H stretching vibration typically observed around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide, known as the Amide I band, is a strong absorption anticipated in the region of 1630-1680 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, is expected near 1550 cm⁻¹.
Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isobutyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected to produce characteristic bands in the 1600-1450 cm⁻¹ region.
Table 1: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3400-3250 (two bands) | 3400-3250 (two bands) |
| Secondary Amide | N-H Stretch | ~3300 | ~3300 |
| Carbonyl | C=O Stretch (Amide I) | 1630-1680 | 1630-1680 |
| Amide | N-H Bend (Amide II) | ~1550 | Weak |
| Aromatic Ring | C-H Stretch | >3000 | >3000 |
| Aromatic Ring | C=C Stretch | 1600-1450 | 1600-1450 |
| Isobutyl Group | C-H Stretch | <3000 | <3000 |
Note: This table is predictive and based on characteristic group frequencies.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. At present, the crystal structure of this compound has not been reported in open crystallographic databases. However, valuable structural insights can be inferred from the crystal structure of its parent molecule, 3-aminobenzamide (B1265367). nih.gov
The crystal structure of 3-aminobenzamide reveals a monoclinic crystal system. nih.gov The molecule features a planar benzamide (B126) group, with the amino group also lying in or close to the plane of the benzene ring. The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the amino and amide groups.
For this compound, the introduction of the flexible isobutyl group would significantly influence the crystal packing. The bulky isobutyl group would likely disrupt the planar packing observed in 3-aminobenzamide, potentially leading to a less dense crystal structure. The hydrogen bonding network would still be a dominant feature, with the primary amine and the amide N-H group acting as hydrogen bond donors, and the carbonyl oxygen and the nitrogen of the amino group acting as acceptors. The specific conformation of the isobutyl chain would be a key determinant of the final crystal structure.
Table 2: Crystallographic Data for 3-Aminobenzamide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.852 |
| b (Å) | 5.056 |
| c (Å) | 15.112 |
| α (°) | 90 |
| β (°) | 104.16 |
| γ (°) | 90 |
| Volume (ų) | 655.3 |
Data obtained from the Crystallography Open Database (COD) entry for 3-aminobenzamide. nih.gov
Application of Advanced Computational Methods for Structural Prediction and Conformational Analysis
In the absence of experimental single-crystal X-ray data for this compound, advanced computational methods, particularly Density Functional Theory (DFT), offer a robust alternative for predicting its three-dimensional structure and exploring its conformational landscape.
DFT calculations can be employed to determine the molecule's lowest energy conformation by optimizing the geometry of various possible rotamers. Key dihedral angles, such as those around the C-N bond of the amide and the C-C bonds of the isobutyl group, would be systematically varied to map the potential energy surface. These calculations would likely reveal that the trans conformation of the amide group is significantly more stable than the cis conformation, a common feature in secondary amides.
Furthermore, computational methods can predict vibrational frequencies, which can then be compared with experimental IR and Raman spectra to validate the calculated structure. Theoretical calculations on related molecules, such as 3-amino-4-methoxy benzamide, have demonstrated the utility of DFT in accurately predicting geometric parameters and vibrational spectra. nih.gov Such studies often reveal the presence and energetic significance of intramolecular hydrogen bonds, which could also be a feature in this compound between the amino group and the carbonyl oxygen, depending on the conformation.
The application of these computational tools would provide a detailed picture of the preferred spatial arrangement of the atoms in this compound, offering valuable insights into its steric and electronic properties.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-aminobenzamide |
| N-isobutylbenzamide |
| 3-amino-4-methoxy benzamide |
| 3-aminobenzyl alcohol |
Chemical Reactivity and Mechanistic Investigations of 3 Amino N Isobutylbenzamide
Reactivity of the Aromatic Amino Group in 3-Amino-N-isobutylbenzamide
The primary aromatic amino group in this compound is a versatile functional handle, susceptible to a range of chemical modifications. Its nucleophilic character and the ability to form a diazonium salt are central to its reactivity.
Acylation Reactions
The amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives. This reaction is a fundamental transformation in organic synthesis, often employed to protect the amino group or to introduce new functionalities. nih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.
A general representation of the acylation reaction is as follows:
The reactivity of the amino group can be influenced by the electronic properties of the benzamide (B126) moiety. The amide group, being a meta-director, has a deactivating effect on the aromatic ring for electrophilic substitution, but its influence on the nucleophilicity of the meta-positioned amino group is less pronounced compared to ortho or para substituents.
Table 1: Illustrative Examples of Acylation Reactions of Aromatic Amines
| Acylating Agent | Reaction Conditions | Product Type | Reference |
| Acetyl Chloride | Base (e.g., pyridine), Room Temp | N-Arylacetamide | nih.gov |
| Acetic Anhydride (B1165640) | Heat or Acid/Base Catalyst | N-Arylacetamide | nih.gov |
| Benzoyl Chloride | Schotten-Baumann conditions (NaOH(aq)) | N-Arylbenzamide | acs.org |
This table provides general conditions for the acylation of aromatic amines, which are applicable to this compound.
Reactions Involving Diazotization and Subsequent Transformations
The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). researchgate.netbyjus.com This process, known as diazotization, is a cornerstone of aromatic chemistry, opening up a plethora of synthetic pathways. pearson.com
The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) as the key electrophile, which is then attacked by the nucleophilic amino group. byjus.com The resulting diazonium salt is highly versatile and can undergo a variety of substitution reactions, often with the loss of dinitrogen gas (N₂), a very stable leaving group.
Subsequent Transformations of the Diazonium Salt:
Sandmeyer Reactions: The diazonium group can be replaced by a variety of nucleophiles, including halides (Cl⁻, Br⁻) and cyanide (CN⁻), using copper(I) salts as catalysts. pearson.com This allows for the introduction of a wide range of functional groups onto the aromatic ring that are not easily accessible through direct electrophilic aromatic substitution.
Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻).
Replacement by Hydroxyl Group: Heating the aqueous solution of the diazonium salt leads to the formation of the corresponding phenol.
Azo Coupling: Diazonium salts can act as electrophiles and react with activated aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling. This reaction is the basis for the synthesis of a large class of dyes known as azo dyes. icrc.ac.ir The coupling with this compound would likely occur at the position para to the activating amino or hydroxyl group of the coupling partner.
Table 2: Representative Diazotization and Subsequent Reactions of Aromatic Amines
| Reagent(s) | Reaction Type | Product Functional Group | Reference |
| 1. NaNO₂, HCl (0-5 °C); 2. CuCl | Sandmeyer Reaction | -Cl | pearson.com |
| 1. NaNO₂, HCl (0-5 °C); 2. CuBr | Sandmeyer Reaction | -Br | pearson.com |
| 1. NaNO₂, HCl (0-5 °C); 2. CuCN | Sandmeyer Reaction | -CN | pearson.com |
| 1. HBF₄; 2. Heat | Schiemann Reaction | -F | pearson.com |
| 1. NaNO₂, H₂SO₄ (aq); 2. Heat | Hydrolysis | -OH | pearson.com |
| Activated Aromatic Compound | Azo Coupling | -N=N-Ar' | icrc.ac.ir |
This table illustrates common transformations of diazonium salts derived from aromatic amines, which are expected to be applicable to this compound.
Transformations and Stability of the Benzamide Amide Linkage
The N-isobutylbenzamide moiety of the molecule contains a secondary amide linkage, which is generally stable but can undergo specific chemical transformations under appropriate conditions.
Pathways of Hydrolysis and Amide Bond Cleavage
The amide bond of this compound can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the amide bond to yield 3-aminobenzoic acid and isobutylamine (B53898).
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to give the carboxylic acid and the protonated amine. The hydrolysis of N-substituted benzamides in concentrated sulfuric acid has been shown to follow first-order kinetics. rsc.org
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is subsequently protonated by the solvent to give the amine. The rate of alkaline hydrolysis of N-substituted amides is influenced by the nature of the substituents on both the aromatic ring and the amide nitrogen. arkat-usa.orgacs.org
The presence of the 3-amino group can influence the rate of hydrolysis. Its electron-donating nature may slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to unsubstituted benzamide.
N-alkylation and N-acylation Reactions at the Amide Nitrogen
N-alkylation of secondary amides like this compound is generally challenging due to the decreased nucleophilicity of the amide nitrogen compared to an amine. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. msu.edu However, under specific conditions, N-alkylation can be achieved. For instance, the use of strong bases to deprotonate the amide followed by reaction with an alkyl halide can lead to N-alkylation. rsc.org Ruthenium-catalyzed reductive N-alkylation of secondary amides with hydrosilanes has also been reported as a method to form tertiary amines. organic-chemistry.org
N-acylation at the amide nitrogen to form an imide is also possible, typically requiring forcing conditions or the use of highly reactive acylating agents.
Reactions with Activating Reagents (e.g., Phosphoric Anhydride)
Reactivity Profiling of the Isobutyl Side Chain
The isobutyl group, a saturated alkyl chain, is generally less reactive than the aromatic and amine portions of the molecule. However, it can participate in several types of chemical transformations, primarily involving the C-H bonds at the primary and tertiary positions.
One of the most common reactions involving alkyl side chains on an aromatic ring is free-radical halogenation . wikipedia.orgyoutube.com This type of reaction is typically initiated by UV light or a radical initiator. wikipedia.org In the case of the isobutyl group in this compound, there are three types of C-H bonds: primary (methyl groups), primary (methylene group adjacent to the nitrogen), and a tertiary C-H bond. The relative reactivity of these positions towards radical abstraction generally follows the order: tertiary > secondary > primary. Therefore, free-radical bromination, which is known for its high selectivity, would be expected to favor substitution at the tertiary carbon of the isobutyl group. youtube.com Chlorination is less selective and would likely yield a mixture of products. wikipedia.org
Oxidation of the isobutyl side chain can also be achieved, although this often requires harsh conditions. Strong oxidizing agents can lead to the cleavage of the alkyl group. However, more controlled oxidation might be possible. For instance, enzymatic oxidation, mimicking biological metabolic pathways, could potentially lead to hydroxylation at the less hindered positions of the isobutyl chain. Studies on the enzymatic oxidation of similar N-alkyl aromatic compounds have shown that such transformations are feasible.
The steric bulk of the isobutyl group can influence the reactivity of the amide nitrogen. The branched nature of the isobutyl group provides more steric hindrance compared to a linear alkyl chain, which can affect the rate of reactions involving the amide, such as hydrolysis or other nucleophilic attacks on the carbonyl carbon.
Below is a table summarizing the expected reactivity at different positions of the isobutyl side chain:
| Position on Isobutyl Chain | Type of C-H Bond | Expected Reactivity in Radical Halogenation | Potential for Oxidation |
| C1' (CH₂) | Primary | Moderate | Possible |
| C2' (CH) | Tertiary | High | Favored site for hydroxylation |
| C3' (CH₃) | Primary | Low | Less likely |
This table is generated based on general principles of organic reactivity and data from analogous structures.
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies
Understanding the mechanisms of reactions involving the isobutyl side chain of this compound relies heavily on kinetic and spectroscopic analyses. These studies provide insights into reaction rates, intermediates, and transition states.
Spectroscopic methods are indispensable for identifying the products and any stable intermediates formed during a reaction. The primary techniques used would be Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. In the context of isobutyl side chain reactivity, ¹H NMR can be used to monitor the disappearance of the signals corresponding to the protons on the isobutyl group and the appearance of new signals corresponding to the product. For example, in a halogenation reaction, the appearance of a new signal at a downfield chemical shift would indicate the substitution of a hydrogen atom with a halogen. ¹³C NMR provides information about the carbon skeleton of the molecule. Spectroscopic data for the related compound, N-isobutylbenzamide, is available and serves as a reference. spectrabase.comrsc.orgnih.govnist.gov
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. While it may not provide detailed information about the isobutyl chain itself, changes in the C-H stretching and bending vibrations can indicate that a reaction has occurred. The appearance of new bands, for example, an O-H stretch in an oxidation reaction, would be clearly visible. An IR spectrum of N-isobutylbenzamide shows characteristic peaks for the N-H stretch, C-H stretches (aromatic and alkyl), the C=O stretch of the amide, and C-H bending vibrations. chegg.com
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. In a reactivity study, MS can be used to identify the molecular weight of the product(s), confirming the addition of atoms (e.g., halogen) or the loss of fragments. The fragmentation pattern can also help to determine the position of the new substituent on the isobutyl chain. The mass spectrum of N-isobutylbenzamide is well-documented. spectrabase.comnih.govnist.gov
The table below presents hypothetical spectroscopic data changes that would be expected for a reaction involving the isobutyl side chain of this compound, using the known data for N-isobutylbenzamide as a baseline.
| Spectroscopic Technique | Expected Observation for Reactant (this compound) | Hypothetical Observation for Product (e.g., Tertiary Bromination) |
| ¹H NMR | Multiplet for tertiary CH proton, doublets for CH₂ and CH₃ protons. | Disappearance of the tertiary CH proton signal, potential shift in the signals of adjacent protons. |
| ¹³C NMR | Signal for the tertiary carbon of the isobutyl group. | Significant downfield shift of the tertiary carbon signal due to the electronegative bromine atom. |
| IR Spectroscopy | C-H stretching and bending vibrations for the isobutyl group. | Minimal change, but potential subtle shifts in C-H vibration frequencies. |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₁H₁₆N₂O. | Molecular ion peak shifted by the mass of Br minus H (+78 or +80 Da). |
This table is illustrative and based on established spectroscopic principles and data for analogous compounds. spectrabase.comrsc.orgnih.govnist.govchegg.com
By combining the results from kinetic and spectroscopic studies, a detailed reaction mechanism can be proposed and validated. For instance, the identification of a specific regioisomer as the major product by NMR, coupled with a rate law that is first order in the substrate and half order in the radical initiator, would provide strong evidence for a free-radical chain mechanism.
Computational Chemistry and Theoretical Investigations of 3 Amino N Isobutylbenzamide
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 3-amino-N-isobutylbenzamide. researchgate.netnih.gov These calculations provide a detailed understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
By employing methods like the B3LYP hybrid functional with a suitable basis set (e.g., 6-31G(d,p)), the optimized molecular geometry of this compound can be determined. nih.govijpsjournal.com From this optimized structure, a wealth of information can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net
Furthermore, these calculations can predict various electronic and reactivity descriptors. These include the ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, which collectively offer a comprehensive picture of the molecule's reactive nature. researchgate.net The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about its non-covalent interaction capabilities.
Theoretical calculations can also predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. rsc.org Similarly, electronic transitions can be calculated to help interpret UV-Visible spectra. researchgate.net
Below is an illustrative table of hypothetical quantum chemical properties calculated for this compound.
| Property | Hypothetical Value | Significance |
| Total Energy | -652.34 Hartrees | Ground state energy of the molecule |
| HOMO Energy | -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 Debye | Measure of molecular polarity |
| Polarizability | 25.6 ų | Ease of distortion of the electron cloud |
Conformational Landscape Analysis and Molecular Dynamics Simulations of this compound
The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and the energy barriers between them. nih.govchemistrysteps.com Given the rotatable bonds in the isobutyl group and the amide linkage, this compound can adopt numerous conformations.
Computational methods, such as systematic or stochastic conformational searches using molecular mechanics force fields (e.g., AMBER, MMFF), can be employed to explore the conformational space. acs.org These initial searches can identify a set of low-energy conformers. The relative energies of these conformers can then be refined using more accurate quantum mechanical calculations. nih.gov For benzamide (B126) derivatives, the orientation of the amide group relative to the benzene (B151609) ring is a key conformational feature. nih.gov
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a simulated environment, such as in a solvent like water. dovepress.comacs.org MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory that reveals how the molecule's conformation evolves. nih.gov These simulations can provide insights into the flexibility of the molecule, the stability of different conformations, and the time scales of conformational changes. nih.gov Analysis of the MD trajectory can reveal the most populated conformational states and the dynamic equilibrium between them. dovepress.com
An illustrative table summarizing a hypothetical conformational analysis is presented below.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 175° (trans) | 0.0 | 65 |
| 2 | -65° (gauche) | 1.2 | 25 |
| 3 | 70° (gauche) | 1.5 | 10 |
In Silico Modeling of Ligand-Receptor Interactions for this compound
To understand the potential biological targets of this compound, in silico modeling of its interactions with various receptors is performed. Molecular docking is a primary computational technique used for this purpose. ijpsjournal.commdpi.com Docking algorithms predict the preferred orientation of the ligand (this compound) when bound to a receptor's binding site and estimate the strength of the interaction, typically as a docking score or binding energy. mdpi.com
The process begins with obtaining the three-dimensional structures of potential target proteins, often from databases like the Protein Data Bank (PDB). researchgate.net The this compound molecule is then docked into the active site of the receptor. The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. ijpsjournal.com For example, the amino group and the amide group of this compound are potential hydrogen bond donors and acceptors.
Following docking, molecular dynamics simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding mode over time. nih.govnih.gov These simulations provide a more dynamic and realistic picture of the binding event and can help refine the understanding of the key interactions. acs.org
A hypothetical summary of a docking study is shown in the table below.
| Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -8.5 | ASP184, LYS72 | Hydrogen Bond, Electrostatic |
| Cyclooxygenase-2 | -7.9 | TYR385, ARG120 | Hydrogen Bond, Pi-Alkyl |
| Ion Channel B | -7.2 | PHE320, TRP410 | Hydrophobic, Pi-Pi Stacking |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openbioinformaticsjournal.comnih.gov For this compound and its analogues, a QSAR model could be developed to predict their activity against a specific biological target.
To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape descriptors). openbioinformaticsjournal.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the biological activity. youtube.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov
Cheminformatics encompasses the use of computational tools to analyze and manage chemical data. excelra.comdrugdesign.org In the context of this compound, cheminformatics approaches can be used to assess its "drug-likeness" based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). researchgate.netncsu.edu These analyses help in the early stages of drug discovery to evaluate the potential of a molecule to be developed into an orally available drug. numberanalytics.com
An example of a simple 2D-QSAR equation is shown below:
pIC50 = 0.5 * logP - 0.02 * TPSA + 1.2 * Aromatic_Ring_Count + 2.5
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, and TPSA is the topological polar surface area.
This equation is purely illustrative and would need to be derived from a dataset of related compounds and their measured activities.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Amino N Isobutylbenzamide Analogues
Rational Design Principles for SAR/SPR Exploration of 3-Amino-N-isobutylbenzamide Derivatives
The rational design of novel analogues of this compound is guided by established medicinal chemistry principles. By systematically modifying distinct regions of the lead compound, researchers can build a comprehensive understanding of the pharmacophore—the precise arrangement of molecular features necessary for biological activity.
Systematic Variation of Substituents on the Aromatic Ring
The aromatic ring of the benzamide (B126) scaffold is a primary site for modification to explore SAR. The nature, position, and electronic properties of substituents can dramatically alter a compound's interaction with its biological target. Studies on various benzamide series have shown that both electron-donating and electron-withdrawing groups can modulate activity, and their optimal position (ortho, meta, or para) is highly target-dependent.
For instance, in a series of benzamides designed as inhibitors of the SARS-CoV protease, the addition of an amino group to the aromatic ring was found to increase inhibitory capacity. nih.gov Conversely, in a different study on benzamides targeting Mycobacterium tuberculosis, electron-withdrawing groups like fluorine at the C-5 position of the benzamide core were found to be less tolerated than small, electron-rich substituents. acs.org These findings highlight that the electronic influence of a substituent must be carefully considered in the context of the specific target's binding site topology. Steric hindrance is another critical factor; bulky substituents may prevent the molecule from fitting into a narrow binding pocket, thereby reducing or abolishing its activity. nih.gov
| Substituent Type | Position | General Effect on Activity (Target Dependent) | Rationale |
|---|---|---|---|
| Small, Electron-Donating (e.g., -CH₃) | Varies | Can be beneficial by enhancing hydrophobic interactions or favorable electronic contacts. nih.gov | Improves binding through van der Waals forces or by increasing electron density at a key interaction point. |
| Electron-Withdrawing (e.g., -CF₃, -F) | Varies | Can be detrimental or beneficial depending on the target's electronic environment. acs.orgnih.gov | Alters the molecule's electrostatic potential, which can either enhance or weaken interactions with polar residues in the binding site. |
| Hydrogen Bond Donor/Acceptor (e.g., -NH₂, -OH) | Varies | Often increases binding affinity if positioned correctly. nih.gov | Forms specific, directional hydrogen bonds with amino acid residues in the target protein, anchoring the molecule in the active site. |
| Bulky Groups (e.g., Phenyl) | Varies | Can decrease activity due to steric clashes. nih.gov | Physically obstructs the molecule from achieving the optimal conformation for binding within the target's active site. |
Exploration of Diverse N-Alkyl Side Chains
The N-alkyl side chain of the amide group is a crucial determinant of a compound's properties, influencing not only its binding affinity but also its solubility and metabolic stability. In the case of this compound, the isobutyl group provides a specific branched, lipophilic character. Exploring variations of this side chain is a key strategy for lead optimization.
SAR studies on other N-substituted benzamides have demonstrated that the size and nature of the alkyl group are critical. For example, research on benzamide inhibitors of Mycobacterium tuberculosis indicated that secondary amides (e.g., N-methyl) were more potent than the corresponding primary amides. acs.org This suggests that some level of substitution on the amide nitrogen is favorable for activity. The size of the substituent is also a key factor; activity can be highly dependent on the dimensions of the binding pocket that accommodates this group. acs.org Both linear chains (e.g., ethyl, propyl) and cyclic structures (e.g., cyclopropyl, cyclohexyl) are commonly explored to probe the spatial and conformational requirements of the target.
| N-Alkyl Group | Structural Feature | Potential Impact on Activity/Properties |
|---|---|---|
| Primary (-NH₂) | Unsubstituted | May have lower potency compared to substituted amides. acs.org |
| Methyl (-NHCH₃) | Small, linear | Can increase potency over primary amides. acs.org |
| Isobutyl (-NHCH₂CH(CH₃)₂) | Branched | Provides a specific lipophilic and steric profile that may be optimal for certain targets. |
| Cyclopropyl | Small, rigid, cyclic | Introduces conformational restraint, which can improve binding affinity and metabolic stability. |
| Benzyl | Aromatic, bulky | Can introduce π-stacking interactions but may be too large for some binding pockets. nih.gov |
Bioisosteric Replacements within the Benzamide Scaffold
Bioisosteric replacement is a powerful strategy used to improve the potency, selectivity, or pharmacokinetic properties of a lead compound while maintaining its essential binding interactions. This involves substituting a functional group with another that has similar physical or chemical properties. For benzamide analogues, both the amide bond and the aromatic ring are potential sites for such modifications.
A notable example comes from the development of benzamide anthelmintics that target mitochondrial complex II. In this series, the amide group was replaced with various bioisosteres. The study found that replacing the amide oxygen with sulfur (to form a thioamide) or selenium (to form a selenoamide) retained or even enhanced the biological activity. In contrast, replacements with N-alkylamides or a sulfonamide group resulted in a significant loss of activity. This highlights the critical importance of the amide group's geometry and hydrogen-bonding capabilities for interaction with the target. Another approach involves replacing the entire phenyl ring with a different aromatic system, such as thiophene, which can alter binding and properties while preserving a core aromatic character. nih.gov
| Bioisosteric Replacement | Original Group | Replacement Group | Observed Effect on Activity (Example: Anthelmintics) |
|---|---|---|---|
| Thioamide | Amide (-CONH-) | Thioamide (-CSNH-) | Activity retained or enhanced |
| Selenoamide | Amide (-CONH-) | Selenoamide (-CSeNH-) | Activity retained or enhanced |
| Urea | Amide (-CONH-) | Urea (-NHCONH-) | Reduced activity |
| Sulfonamide | Amide (-CONH-) | Sulfonamide (-SO₂NH-) | No significant activity |
| Heterocycle | Benzene (B151609) Ring | Thiophene Ring | Activity maintained with minor decrease nih.gov |
Methodologies for Evaluating Structure-Activity Relationships in Mechanistic Assays
To build a robust SAR model, the biological activity of newly synthesized analogues must be quantified using reliable and relevant assays. Mechanistic assays are particularly valuable as they measure the direct interaction of a compound with its intended molecular target, providing insights into its mechanism of action.
In Vitro Binding Affinity Assessments to Defined Molecular Targets (e.g., Kv11.1/hERG Channel, Androgen Receptor, Mitochondrial Complex II)
In vitro binding assays are a cornerstone of drug discovery, directly measuring the affinity of a compound for a purified or membrane-expressed protein target. The binding affinity, often expressed as an inhibition constant (Ki) or dissociation constant (Kd), is a critical metric for SAR.
For the Kv11.1/hERG Channel , a key target for cardiac safety assessment, binding affinity is commonly determined through radioligand displacement assays. These experiments use a known radiolabeled ligand, such as [³H]dofetilide, that binds to the channel with high affinity. The ability of a test compound to displace the radioligand is measured, and from this, its own binding affinity (Ki) can be calculated. This provides a direct measure of target engagement at a molecular level.
The Androgen Receptor (AR) , a crucial target in prostate cancer, has multiple binding sites. While traditional anti-androgens target the ligand-binding domain, newer strategies focus on allosteric sites like the Binding Function 3 (BF3) pocket. The activity of compounds targeting the BF3 site can be evaluated through assays that measure the disruption of protein-protein interactions, such as the displacement of a co-regulator peptide (e.g., Bag-1L). wikipedia.org Functional consequences, like the inhibition of AR transcriptional activity, are often measured using reporter gene assays.
For targets like Mitochondrial Complex II , which are essential for cellular respiration, activity can be assessed through functional assays. In the context of anthelmintic benzamides, the inhibition of complex II in the parasite Caenorhabditis elegans leads to paralysis. Therefore, a motility reduction assay in the whole organism serves as a robust, functional readout of target engagement and provides a direct link between molecular inhibition and a physiological effect.
| Molecular Target | Example Assay Type | Key Metric/Readout |
|---|---|---|
| Kv11.1/hERG Channel | Radioligand Displacement Assay (e.g., with [³H]dofetilide) | Binding Affinity (Ki) |
| Androgen Receptor (BF3 Site) | Peptide Displacement Assay; Transcriptional Reporter Assay | Displacement of co-regulator; Inhibition of gene expression (IC₅₀) |
| Mitochondrial Complex II | C. elegans Motility Reduction Assay | Reduction in larval motility (EC₅₀) |
Advanced Cheminformatics and Machine Learning in Predicting this compound Analogue Performance
The prediction of the biological activity and physicochemical properties of novel chemical entities is a cornerstone of modern drug discovery. For analogues of this compound, advanced cheminformatics and machine learning techniques offer a powerful alternative to traditional trial-and-error synthesis and testing. These computational approaches enable the rapid, in silico evaluation of large libraries of virtual compounds, prioritizing those with the highest probability of desired performance. This section explores the application of these sophisticated predictive models in the context of this compound analogues.
At the heart of these predictive methods is the principle of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR). These models are founded on the hypothesis that the biological activity or a specific property of a molecule is a function of its molecular structure. By identifying and quantifying relevant molecular descriptors, it becomes possible to build mathematical models that can predict the activity of unsynthesized analogues.
A typical workflow for developing a predictive model for this compound analogues would involve several key stages. Initially, a dataset of known this compound derivatives with experimentally determined activities is compiled. For each molecule in this dataset, a wide array of molecular descriptors is calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 3D descriptors that describe the molecule's shape and electronic properties.
Once the dataset of molecules and their corresponding descriptors and activities is prepared, various machine learning algorithms can be employed to build the predictive model. Common approaches include multiple linear regression, partial least squares, support vector machines (SVM), random forests (RF), and artificial neural networks (ANN). The choice of algorithm often depends on the size and complexity of the dataset. For instance, a study on amide derivatives as xanthine (B1682287) oxidase inhibitors successfully employed a mixed-kernel function support vector regression (MIX-SVR) model, which demonstrated strong learning and generalization capabilities. nih.gov Such a model could be trained on a set of this compound analogues to predict their inhibitory activity against a specific biological target.
The performance of the resulting QSAR model is rigorously evaluated to ensure its predictive power. This is typically done using a test set of molecules that were not used during the model training. Statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE) are used to assess the model's accuracy. A well-validated QSAR model can then be used to screen large virtual libraries of novel this compound analogues, allowing researchers to prioritize the synthesis of the most promising candidates.
Beyond predicting biological activity, cheminformatics and machine learning are also instrumental in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound analogues. Early assessment of these properties is crucial to avoid costly late-stage failures in drug development. Computational models can predict parameters such as aqueous solubility, blood-brain barrier penetration, and potential for hERG-mediated cardiotoxicity. nih.gov
For example, a hypothetical study on a series of this compound analogues could yield a predictive QSAR model for a particular biological activity. The key molecular descriptors influencing the activity could be identified, providing insights for further structural modifications. An illustrative data table from such a study is presented below.
| Analogue ID | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted IC50 (µM) |
| A-001 | 206.27 | 2.1 | 2 | 2 | 5.8 |
| A-002 | 220.29 | 2.3 | 2 | 2 | 3.2 |
| A-003 | 236.27 | 1.9 | 2 | 3 | 1.5 |
| A-004 | 250.30 | 2.2 | 2 | 3 | 0.9 |
| A-005 | 264.33 | 2.5 | 2 | 3 | 0.4 |
This table is for illustrative purposes only and does not represent actual experimental data.
Furthermore, pharmacophore modeling, a technique that identifies the essential 3D arrangement of functional groups responsible for biological activity, can be used in conjunction with machine learning. A pharmacophore model for this compound analogues could be developed and used to screen large chemical databases for novel scaffolds that fit the model. tbzmed.ac.ir The hits from this virtual screening could then be further evaluated using molecular docking and the predictive QSAR models.
In a hypothetical scenario, a pharmacophore model for a specific target might identify the importance of a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic region in the this compound scaffold. This information can guide the design of new analogues with enhanced activity. The table below illustrates how different analogues might fit a pharmacophore model.
| Analogue ID | Hydrogen Bond Donor Fit | Hydrogen Bond Acceptor Fit | Hydrophobic Region Fit | Overall Pharmacophore Score |
| B-001 | 0.85 | 0.92 | 0.78 | 2.55 |
| B-002 | 0.88 | 0.95 | 0.81 | 2.64 |
| B-003 | 0.91 | 0.97 | 0.85 | 2.73 |
| B-004 | 0.94 | 0.98 | 0.88 | 2.80 |
| B-005 | 0.97 | 0.99 | 0.92 | 2.88 |
This table is for illustrative purposes only and does not represent actual experimental data.
The integration of advanced cheminformatics and machine learning into the study of this compound analogues provides a powerful framework for accelerating the discovery of new and improved compounds. By leveraging the vast amounts of chemical data and sophisticated algorithms, researchers can make more informed decisions, reduce the reliance on expensive and time-consuming laboratory experiments, and ultimately enhance the efficiency of the drug discovery process.
Applications of 3 Amino N Isobutylbenzamide As a Chemical Probe in Mechanistic Biological Systems
Use in Target Validation and Biochemical Pathway Deconvolution
Target validation is the process of confirming that a specific biological molecule is critically involved in a disease pathway, making it a suitable target for new drug development. Biochemical pathway deconvolution involves elucidating the mechanism of action of a compound by identifying its molecular targets and the pathways it modulates. While general techniques for target deconvolution exist, such as the use of affinity-based probes and genetic methods, there are no specific examples in the retrieved scientific literature of 3-amino-N-isobutylbenzamide being employed for target validation or biochemical pathway deconvolution studies.
Development of this compound-Based Affinity Probes
Affinity probes are powerful tools in chemical biology, designed to covalently bind to their target protein, which facilitates target identification and validation. These probes typically contain a reactive group, a specificity element, and a reporter tag. Despite the utility of the benzamide (B126) scaffold in medicinal chemistry, the conducted literature search did not yield any studies describing the specific development of affinity probes derived directly from the this compound scaffold.
Conclusion and Future Perspectives in 3 Amino N Isobutylbenzamide Research
Synthesis of Key Academic Contributions and Mechanistic Discoveries
Specific academic contributions detailing the synthesis and mechanistic action of 3-amino-N-isobutylbenzamide are not extensively documented in peer-reviewed literature. However, its synthesis can be plausibly inferred from established methods for preparing N-substituted benzamides. A common and effective route involves the amidation of a benzoic acid derivative with an appropriate amine.
A logical synthetic approach would commence with 3-nitrobenzoic acid. This starting material can be converted to its more reactive acid chloride, typically using thionyl chloride or oxalyl chloride. The subsequent reaction of 3-nitrobenzoyl chloride with isobutylamine (B53898) would yield the intermediate, N-isobutyl-3-nitrobenzamide. The final step would be the reduction of the nitro group to the primary amine, which can be achieved using various standard reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl).
While mechanistic discoveries for this compound are yet to be specifically elucidated, insights can be drawn from its close structural analog, 3-aminobenzamide (B1265367). 3-Aminobenzamide is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. taylorandfrancis.com PARP enzymes are crucial for cellular processes like DNA repair and programmed cell death. taylorandfrancis.com The inhibitory action of 3-aminobenzamide stems from its ability to compete with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the active site. taylorandfrancis.com Given the shared 3-aminobenzamide core, it is conceivable that this compound could exhibit similar PARP inhibitory activity, with the N-isobutyl group potentially influencing potency, selectivity, and pharmacokinetic properties.
Emerging Research Avenues and Unexplored Chemical Space for this compound
The true potential of this compound lies in the vast, unexplored chemical space it occupies. The functional groups present—a primary aromatic amine, an amide linkage, and an isobutyl group—offer multiple points for diversification, opening up numerous research avenues.
Table 1: Potential Research Directions for this compound Derivatives
| Research Avenue | Rationale | Potential Applications |
| Enzyme Inhibition | The benzamide (B126) scaffold is present in numerous enzyme inhibitors. The 3-amino group and the isobutyl moiety can be modified to target specific enzyme active sites. | Development of novel therapeutics for cancer (e.g., PARP, HDAC inhibitors), neurodegenerative diseases (e.g., BACE1 inhibitors), and metabolic disorders. mdpi.com |
| Antimicrobial Agents | Many N-substituted benzamides have demonstrated antibacterial and antifungal properties. The isobutyl group could be replaced with other alkyl or aryl groups to modulate activity. | Discovery of new antibiotics to combat drug-resistant pathogens. |
| Ion Channel Modulation | The structural features of this compound could be adapted to interact with ion channels, a key target class for various physiological processes. | Treatment of cardiovascular diseases, pain, and neurological disorders. |
| Agrochemicals | Benzamide derivatives have been successfully developed as fungicides and insecticides. | Creation of novel crop protection agents. |
Further exploration could involve synthesizing a library of derivatives by modifying the amino and isobutyl groups to probe structure-activity relationships (SAR) against a panel of biological targets.
Future Directions in Synthetic Innovations for Benzamide Scaffolds
While traditional methods for benzamide synthesis are robust, the future lies in developing more efficient, sustainable, and innovative synthetic strategies. Modern organic synthesis is moving towards methods that offer greater precision and molecular complexity in fewer steps.
One of the most promising areas is the late-stage functionalization of C-H bonds. mdpi.comnih.gov For a scaffold like this compound, C-H activation techniques could allow for direct modification of the aromatic ring or the isobutyl group without the need for pre-functionalized starting materials. nih.gov This would grant rapid access to a diverse range of analogs for biological screening. researchgate.net
Other innovative approaches include:
Flow Chemistry: Performing amide bond formation in continuous flow reactors can improve reaction efficiency, safety, and scalability.
Biocatalysis: Using enzymes to catalyze amide bond formation offers a green and highly selective alternative to traditional chemical methods.
Photocatalysis: Light-mediated reactions are emerging as powerful tools for forming complex bonds under mild conditions. nih.gov
These advanced synthetic methodologies will be crucial for efficiently exploring the chemical space around the this compound scaffold.
Potential for Advancing Chemical Probe Development and Systems Biology Tools
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or organismal context. The this compound scaffold holds significant promise for the development of such probes.
The primary amino group serves as a convenient handle for "tagging" the molecule. Using bioorthogonal chemistry, such as "click" reactions, a reporter tag (e.g., a fluorophore, biotin) or an affinity tag can be attached. nih.gov This would allow for:
Target Identification: Identifying the specific protein(s) that the molecule binds to within a cell.
Cellular Imaging: Visualizing the subcellular localization of the target protein.
Mechanism of Action Studies: Understanding the downstream effects of modulating the target's activity.
Table 2: Potential Applications in Chemical Probe Development
| Application | Description |
| Affinity-Based Probes | The molecule could be immobilized on a solid support to pull down its binding partners from cell lysates. |
| Fluorescent Probes | Attachment of a fluorophore would enable real-time imaging of the target in living cells. |
| Photoaffinity Probes | Incorporation of a photoreactive group would allow for covalent cross-linking to the target protein upon UV irradiation, facilitating target identification. |
By developing a suite of chemical probes based on the this compound scaffold, researchers could gain invaluable tools for dissecting complex biological pathways, a central goal of systems biology.
Q & A
Q. What conventional synthetic routes are employed for 3-amino-N-isobutylbenzamide, and what reaction conditions optimize yield?
The synthesis of this compound typically involves amidation reactions between a benzoic acid derivative (e.g., 3-aminobenzoic acid) and isobutylamine. A common approach uses coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid group, facilitating nucleophilic attack by the amine. Solvents such as DMF or dichloromethane are employed under inert atmospheres (N₂/Ar) to prevent side reactions. Reaction optimization includes pH control (~7–8), temperature (25–50°C), and stoichiometric ratios (1:1.2 acid-to-amine). Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., NH₂ at δ 5.2–6.0 ppm, aromatic protons at δ 7.0–8.0 ppm).
- IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹).
- Mass Spectrometry (GC-MS/LC-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 207.1) and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 63.1%, H: 6.8%, N: 13.5%) .
Q. How does the crystal structure of this compound inform its molecular packing and stability?
X-ray crystallography reveals monoclinic systems (e.g., space group P2₁/c) with unit cell parameters (a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å, α = 98.537°). Hydrogen bonding between amide NH and carbonyl O atoms stabilizes the lattice, while van der Waals interactions between isobutyl groups influence melting points and solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?
Discrepancies often arise from impurities or polymorphic forms. Methodological steps include:
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to quantify impurities.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs via distinct endothermic peaks.
- Solubility Studies : Conduct phase-solubility diagrams in varied solvents (e.g., DMSO, ethanol) at controlled temperatures .
Q. What strategies evaluate the impact of substituent variations (e.g., halogenation) on the bioactivity of this compound derivatives?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents at the benzamide ring (e.g., Cl, F, NO₂) and test bioactivity (e.g., enzyme inhibition assays).
- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., Hammett σ values) to correlate substituent electronic properties with activity .
Q. How can X-ray crystallography resolve ambiguities in molecular geometry or hydrogen-bonding networks?
High-resolution single-crystal X-ray diffraction (e.g., Oxford Xcalibur Ruby Gemini diffractometer) generates electron density maps. Software like CrysAlis RED refines bond lengths/angles and identifies hydrogen bonds (e.g., N-H···O=C distances of 2.8–3.0 Å). Disordered regions are modeled with occupancy refinement .
Q. What experimental designs are optimal for assessing this compound’s role as a poly(ADP-ribose) polymerase (PARP) inhibitor?
- In Vitro Assays : Use recombinant PARP enzymes with NAD⁺ as substrate; measure inhibition via fluorescence (e.g., decrease in ADP-ribose formation).
- Cell-Based Studies : Treat PARP-expressing cell lines (e.g., HeLa) and quantify DNA repair efficiency via comet assays or γ-H2AX staining .
Methodological Considerations
Q. How should researchers design controlled stability studies for this compound under varying storage conditions?
- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks.
- Analytical Monitoring : Track degradation products via UPLC-MS and quantify stability-indicating parameters (e.g., % impurity increase) .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values.
- ANOVA with Post-Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD for p < 0.05 significance) .
Data Interpretation and Reporting
Q. How can researchers reconcile conflicting bioactivity data across in vitro and in vivo models?
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution (e.g., LC-MS/MS).
- Metabolite Identification : Use hepatocyte incubation or microsomal assays to detect active/inactive metabolites influencing in vivo outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
